N-(3,5-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrimidine ring with a trifluoromethyl group, and a phenyl ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Substitution on the Phenyl Ring:
Formation of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized through condensation reactions involving appropriate nitriles and amines.
Coupling Reactions: The final step involves coupling the piperidine ring with the substituted phenyl and pyrimidine rings using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmitter release, receptor activation, or intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide: can be compared with other piperidine carboxamides and pyrimidine derivatives.
Examples: Compounds such as N-(3,5-dimethoxyphenyl)-4-{[6-(methyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide and N-(3,5-dimethoxyphenyl)-4-{[6-(chloro)pyrimidin-4-yl]amino}piperidine-1-carboxamide.
Uniqueness
Structural Features: The presence of both methoxy groups on the phenyl ring and a trifluoromethyl group on the pyrimidine ring makes it unique.
Chemical Properties: The combination of these functional groups may impart unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O3/c1-29-14-7-13(8-15(9-14)30-2)26-18(28)27-5-3-12(4-6-27)25-17-10-16(19(20,21)22)23-11-24-17/h7-12H,3-6H2,1-2H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODYXDBSGJNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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